molecular formula C18H18Cl2N2O3S B4973493 N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4973493
M. Wt: 413.3 g/mol
InChI Key: XOPGURHUEMPZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N1-allyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide often involves allylation reactions, which are crucial for introducing allyl groups into molecules. A study by Li and Zhao (2006) demonstrated a method for the allylation of aldehydes and imines using polymer-supported sulfonamide of N-glycine, yielding good to high yields in various cases. This method also allowed for the stereoselective synthesis of complex structures, highlighting the potential approaches for synthesizing the target compound (Li & Zhao, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-allyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide can be intricate, involving various functional groups that impact the overall molecule's reactivity and physical properties. Coombs et al. (2006) detailed the molecular structure of a related compound, showcasing its complexity and the interactions between its constituent atoms (Coombs et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of N1-allyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide includes its ability to undergo various reactions, such as conjugate addition and Michael addition, under specific conditions. For instance, Giovannini and Petrini (1997) explored the conjugate addition of allylic and prop-2-ynylic alcohols to phenylsulfonylprop-1-enes, a reaction that could be relevant to the chemical manipulation of the target compound (Giovannini & Petrini, 1997).

Physical Properties Analysis

The physical properties of N1-allyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments. Research on related compounds provides insights into how these properties can be analyzed and predicted. The study by Messimeri et al. (2002) on lanthanide(III) complexes offers an example of how physical properties are crucial for applications in various fields (Messimeri et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for further functionalization, are critical for the utility of N1-allyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide in chemical syntheses. The work by Auvray et al. (1986) on the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes, providing control over stereochemistry, is a relevant study in understanding the chemical properties of similar compounds (Auvray et al., 1986).

properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-8-9-15(19)11-17(14)20)26(24,25)16-6-4-3-5-7-16/h2-9,11H,1,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGURHUEMPZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6780532

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.